molecular formula C20H17NO6 B15100141 2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B15100141
M. Wt: 367.4 g/mol
InChI Key: SDTMECXQBGOYML-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-β-alaninate (IUPAC name: 2-oxo-4-phenylchromen-7-yl 3-[(phenylmethoxy)carbonylamino]propanoate) is a coumarin derivative with a molecular formula of C₂₆H₂₁NO₆ and a monoisotopic mass of 443.136887 Da . It features:

  • A coumarin core (2H-chromen-2-one) substituted with a phenyl group at position 2.
  • A β-alaninate ester at position 7, protected by a benzyloxycarbonyl (Cbz) group on the amine.

This structure combines the photophysical properties of coumarins with the bioactivity of amino acid derivatives, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

(2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C20H17NO6/c22-18-9-7-15-6-8-16(12-17(15)27-18)26-19(23)10-11-21-20(24)25-13-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,21,24)

InChI Key

SDTMECXQBGOYML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with beta-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through the reaction of the chromenone core with benzyl chloroformate in the presence of a base such as triethylamine.

    Coupling with Beta-Alanine: The final step involves the coupling of the benzyloxycarbonyl-protected chromenone with beta-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinones.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the free amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl group can be cleaved to release the active beta-alanine moiety, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table compares the target compound with hypothetical and literature-reported analogs, focusing on substituents and functional groups:

Compound Name Molecular Formula Molecular Weight (Da) Substituents (Coumarin Position) Key Functional Groups
Target Compound C₂₆H₂₁NO₆ 443.45 4-Ph, 7-β-alaninate (Cbz) Coumarin, ester, Cbz-protected amine
2-Oxo-4-methyl-2H-chromen-7-yl β-alaninate C₁₅H₁₅NO₅ 289.28 4-Me, 7-β-alaninate Coumarin, ester, free amine
2-Oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-β-alaninate C₁₉H₂₁NO₇ 375.38 7-β-alaninate (Boc) Coumarin, ester, Boc-protected amine
6-Methoxy-2-oxo-4-phenyl-2H-chromen-7-yl acetate C₁₈H₁₄O₅ 310.30 6-OMe, 4-Ph, 7-OAc Coumarin, acetate ester

Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Lipophilicity : The 4-phenyl group in the target compound increases hydrophobicity compared to analogs with smaller substituents (e.g., 4-methyl or unsubstituted coumarins). This enhances membrane permeability but may reduce aqueous solubility .
  • Stability : The Cbz-protected amine offers stability under acidic conditions compared to free amines (e.g., 2-oxo-4-methyl-2H-chromen-7-yl β-alaninate) but is less stable than tert-butoxycarbonyl (Boc)-protected analogs under basic conditions .
Spectroscopic and Crystallographic Behavior
  • Fluorescence: Coumarins with electron-donating groups (e.g., 6-methoxy) exhibit stronger fluorescence than phenyl-substituted analogs. The target compound’s fluorescence is quenched by the Cbz group, a phenomenon noted in similar protected amino acid conjugates .
  • Crystallinity : Structural refinement using programs like SHELXL and WinGX reveals that bulky substituents (e.g., 4-phenyl) introduce steric hindrance, complicating crystal packing compared to simpler derivatives.

Biological Activity

2-Oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate, a compound belonging to the coumarin family, has garnered attention due to its diverse biological activities. Coumarins are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of this compound is C21H18N2O6C_{21}H_{18}N_{2}O_{6}, with a molecular weight of 398.38 g/mol. The compound features a coumarin backbone modified with a beta-alanine moiety, which is believed to enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition of various enzymes and receptors involved in disease processes:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial DNA gyrase, which is crucial for bacterial replication. This mechanism is similar to that of established antibiotics.
  • Anticancer Activity : Studies have indicated that coumarin derivatives can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis. For instance, some derivatives have been shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors.

Anticancer Studies

Recent studies have evaluated the anticancer potential of coumarin derivatives, including this compound. The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Becerra et al. MCF-7 (Breast Cancer)9.54Induces apoptosis via p53 modulation
Diao et al. HepG2 (Liver Cancer)1.01Cell cycle arrest and chromatin condensation
Kontogiorgis et al. PC3 (Prostate Cancer)40.1Inhibition of cell proliferation

Antimicrobial Studies

The compound has also been investigated for its antimicrobial properties:

  • In vitro Studies : Research has shown that derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial effect is likely due to the inhibition of bacterial DNA replication and cell wall synthesis.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of 9.54 µM, indicating strong anticancer potential.
  • Antimicrobial Efficacy : In a comparative study against common pathogens, this compound showed a notable reduction in bacterial growth, supporting its use as a potential antimicrobial agent.

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